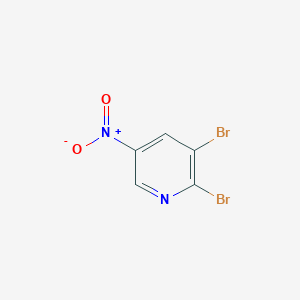

2,3-Dibromo-5-nitropyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. Its derivatives are ubiquitous, found in natural products, pharmaceuticals, and advanced materials. numberanalytics.com The nitrogen atom in the pyridine ring alters its electronic properties compared to benzene, making it a polar and weakly basic compound. fiveable.me This polarity and the presence of the nitrogen atom influence its reactivity, allowing for a wide range of chemical transformations. fiveable.me

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds. mdpi.com Pyridine derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. nih.govtandfonline.comresearchgate.net The ability of the pyridine ring to improve the solubility and bioavailability of drug candidates makes it a highly desirable component in pharmaceutical design. enpress-publisher.com Furthermore, its derivatives are crucial in the agrochemical industry as insecticides, fungicides, and herbicides. numberanalytics.comenpress-publisher.com

Overview of Dihalo- and Nitropyridines as Synthetic Intermediates

Dihalo- and nitropyridines are particularly important subclasses of pyridine derivatives that serve as versatile synthetic intermediates. mdpi.comresearchgate.net The presence of halogen atoms (such as chlorine and bromine) and a nitro group on the pyridine ring significantly influences its chemical reactivity, providing handles for further functionalization.

The electron-withdrawing nature of both the nitro group and the halogen atoms makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This allows for the selective replacement of the halogen atoms with a variety of nucleophiles, including amines, alkoxides, and thiols, to build more complex molecular architectures. smolecule.com For example, 2,4-dichloro-5-nitropyridine (B33049) is a well-known intermediate where the chlorine at the 4-position is more reactive towards nucleophiles than the one at the 2-position, enabling regioselective synthesis. mdpi.com

The nitro group itself is a versatile functional group. It can be reduced to an amino group, which can then participate in a wide range of subsequent reactions, such as diazotization, acylation, or the formation of new heterocyclic rings. smolecule.comorgsyn.org This transformation is fundamental in the synthesis of many biologically active molecules, including various enzyme inhibitors. mdpi.com The strategic placement of bromo and nitro groups, as seen in compounds like 2,3-Dibromo-5-nitropyridine, offers multiple pathways for synthetic elaboration. nih.gov

Historical Context of this compound Research

While a detailed historical timeline for this compound is not extensively documented in dedicated reviews, its emergence is intrinsically linked to the broader development of pyridine chemistry in the 20th century. Research into halogenated and nitrated pyridines gained momentum as chemists sought to create a diverse range of functionalized heterocyclic compounds for various applications, particularly in the pharmaceutical and agrochemical sectors.

The synthesis and reactions of related bromonitropyridines have been described in the chemical literature for many decades. For instance, methods for preparing key intermediates like 2-amino-5-bromo-3-nitropyridine (B172296) were established as part of synthetic routes to other complex pyridines. orgsyn.org The chemistry of isomers, such as 3,5-dibromo-2-nitropyridine (B110528), also has roots in mid-20th-century studies focused on creating aminopyridine derivatives. smolecule.com The development of this compound and its use as a synthetic intermediate fits within this larger narrative of exploring the reactivity of poly-substituted pyridines. More recently, its application in the synthesis of complex molecules, such as inhibitors for protein kinases like PKMYT1, highlights its contemporary relevance in medicinal chemistry research. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dibromo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMGYPAEPOYAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360894 | |

| Record name | 2,3-dibromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-36-9 | |

| Record name | 2,3-Dibromo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dibromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dibromo 5 Nitropyridine and Its Precursors

Direct Bromination of 5-Nitropyridine

The direct electrophilic bromination of 5-nitropyridine to yield 2,3-dibromo-5-nitropyridine is a synthetically challenging and not widely documented route. The difficulty arises from the strong deactivating nature of the nitro group at the 5-position, which significantly reduces the electron density of the pyridine (B92270) ring, making it less susceptible to electrophilic attack. Standard electrophilic aromatic substitution principles indicate that the nitro group directs incoming electrophiles to the meta positions (C-2 and C-6). While this aligns with substitution at the C-2 position, achieving subsequent bromination at the adjacent C-3 position is electronically disfavored. This inherent regiochemical challenge means this pathway is not typically employed for the synthesis of this specific isomer.

Specific reaction conditions and catalytic systems for the selective dibromination of 5-nitropyridine at the 2- and 3-positions are not found in standard chemical literature, likely due to the regiochemical difficulties mentioned above.

Given the lack of established procedures for this transformation, data regarding regioselectivity and yield optimization are unavailable. The electronic directing effects of the 5-nitro group present a fundamental hurdle to achieving the desired 2,3-dibromo substitution pattern.

Nitration of Dibromopyridines

A more feasible and conventional approach for synthesizing this compound is the nitration of a dibromopyridine precursor. This method leverages the directing effects of the existing bromine substituents to guide the nitro group to the desired position.

The most direct method is the electrophilic nitration of 2,3-dibromopyridine (B49186). In this reaction, the bromine atoms, despite their inductive electron-withdrawing effects, act as ortho- and para-directors due to the resonance donation of their lone pairs. The 5-position of 2,3-dibromopyridine is electronically activated and sterically accessible, making it the preferred site for nitration.

Table 1: Representative Conditions for the Nitration of Dihalopyridines

| Precursor | Reagents | Temperature (°C) | Product | Yield (%) |

| 2,3-Dibromopyridine | HNO₃ / H₂SO₄ | Not Specified | This compound | Not Specified |

| 3,5-Dibromopyridine (B18299) | Conc. HNO₃ / H₂SO₄ | 0 - 25 | 3,5-Dibromo-2-nitropyridine (B110528) | Not Specified smolecule.com |

| 2,6-Dichloropyridine (B45657) | HNO₃ / 65% Oleum (B3057394) | 80 - 142 | 2,6-Dichloro-3-nitropyridine (B41883) | ~68.5 google.com |

The direct nitration of the parent pyridine ring is an inherently difficult reaction. Under the strongly acidic conditions of a typical nitrating mixture, the basic lone pair of the nitrogen atom becomes protonated. This forms a pyridinium (B92312) ion, which is strongly deactivated towards further electrophilic attack, leading to very low yields of the 3-nitro product under harsh conditions researchgate.netnih.gov. To overcome this, several specialized strategies have been developed.

A powerful and effective method for the nitration of pyridines involves the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄) iust.ac.ir. This reagent is a pre-formed, stable salt containing the nitronium ion, which allows nitration to occur under non-acidic conditions. This circumvents the problem of N-protonation and ring deactivation iust.ac.ir. The reaction is often carried out in an inert solvent. This method is particularly useful for pyridine derivatives where steric hindrance or electronic factors inhibit N-nitration, as seen in the successful nitration of 2,6-dichloropyridine iust.ac.ir. The reaction proceeds by the direct attack of the aromatic ring on the NO₂⁺ electrophile.

Table 2: General Strategies for Pyridine Nitration

| Method | Reagents | Key Feature | Typical Product |

| Mixed Acid | Conc. HNO₃ / H₂SO₄ | Harsh conditions, low yield due to N-protonation | 3-Nitropyridine (B142982) |

| Dinitrogen Pentoxide | N₂O₅ then NaHSO₃/H₂O | Forms N-nitropyridinium intermediate, followed by rearrangement | 3-Nitropyridine iust.ac.ir |

| Nitronium Salt | NO₂BF₄ | Non-acidic conditions, avoids N-protonation | 3-Nitropyridine iust.ac.ir |

Strategies for Direct Nitration of Pyridine and its Derivatives

Dinitrogen Pentoxide (N2O5) Nitration in Organic Solvents

Dinitrogen pentoxide (N2O5) serves as a potent nitrating agent for the synthesis of nitropyridines, including precursors to this compound. wikipedia.org This method is particularly useful for pyridines and their derivatives, which can be challenging to nitrate (B79036) under standard conditions due to the electron-deficient nature of the pyridine ring. researchgate.net The reaction of N2O5 with a pyridine compound in an organic solvent like chloroform (B151607) or dichloromethane (B109758) typically yields an N-nitropyridinium nitrate intermediate. researchgate.net

The mechanism of this nitration is not a direct electrophilic aromatic substitution. Instead, it is proposed to proceed through a Current time information in Bangalore, IN.nih.gov-sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring via a dihydropyridine (B1217469) intermediate. vdoc.pubntnu.no The initial reaction of the pyridine with N2O5 leads to the formation of the N-nitropyridinium salt. researchgate.net Subsequent treatment with a reducing agent, such as an aqueous solution of sodium bisulfite (NaHSO3) or sulfur dioxide (SO2), facilitates the formation of transient dihydropyridine species, which then rearrange to form the 3-nitropyridine product. researchgate.netresearchgate.net

The reaction conditions, including the solvent and the subsequent treatment, are crucial for achieving good yields. For instance, reacting the pyridine compound with N2O5 in dichloromethane or nitromethane (B149229) and then adding the resulting mixture to a solution of sodium bisulfite in a methanol/water mixture has been shown to be an effective procedure. ntnu.no

Table 1: Nitration of Pyridine Derivatives with N2O5/SO2

| Starting Material | Product | Yield (%) |

|---|---|---|

| Pyridine | 3-Nitropyridine | Good |

| Substituted Pyridines | 3-Nitropyridines | Varies |

| 3,5-Dibromopyridine | 3,5-Dibromo-2-nitropyridine | Not specified |

This table is based on findings that monosubstitution can be achieved in good yields for various pyridines. vdoc.pub The specific yield for 3,5-dibromopyridine was not provided in the searched literature.

Nitration of Aminopyridines to Nitropyridines

The nitration of aminopyridines presents another important route to nitropyridines. The amino group is a strong activating group, which can direct the incoming nitro group to specific positions on the pyridine ring. However, the reaction can sometimes lead to a mixture of products. For instance, the nitration of 2-aminopyridine (B139424) can yield both 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter often being the major product. orgsyn.org

The synthesis of specific nitropyridine isomers can sometimes involve the rearrangement of nitroamino-bromopyridine intermediates. While direct nitration is a common strategy, rearrangements can offer alternative pathways to desired products. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected nitro-group migration, forming a 3-amino-4-nitropyridine (B85709) derivative instead of the expected 4-amino-3-bromopyridine. clockss.org This type of rearrangement highlights the complex reactivity of substituted nitropyridines.

In a different context, the rearrangement of N-(3-pyridyl)nitramine does not lead to 3-amino-2-nitropyridine (B78374) or other isomers, indicating that the success of rearrangement strategies is highly dependent on the specific substrate and reaction conditions. researchgate.net The rearrangement of 3-benzoylamino-5-nitropyridinium salts with methylamine (B109427) has been shown to produce 2-acyl-4-nitropyrroles, demonstrating a ring transformation rather than a simple substituent migration. researchgate.net

Alternative Synthetic Routes to Substituted Nitropyridines

Beyond direct nitration, several other synthetic strategies exist for the preparation of substituted nitropyridines. These methods can provide access to compounds that are difficult to obtain through conventional nitration procedures.

Substituted nitropyridines can be synthesized from aliphatic precursors through ring-forming reactions. One such method involves a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297). acs.org This approach allows for the introduction of various substituents at the 3-position of the resulting 5-nitropyridine by simply changing the aldehyde used in the reaction. acs.org This method is advantageous as it provides a practical and user-friendly route to 3-alkylated/arylated 5-nitropyridines. acs.org

Table 2: Three-Component Ring Transformation for 3-Substituted 5-Nitropyridines

| Aldehyde | Substituent at 3-position | Product | Yield (%) |

|---|---|---|---|

| Butanal | Ethyl | 3-Ethyl-5-nitropyridine | 86 |

This table is based on a study that developed a facile one-step reaction with mild conditions. acs.org

The oxidation of aminopyridines provides another pathway to nitropyridines. This transformation can be achieved using strong oxidizing agents. For example, reagents like peroxytrifluoroacetic acid (CF3CO3H) can be used to convert an amino group to a nitro group. kochi-tech.ac.jp This method is an alternative to direct nitration, especially when the starting aminopyridine is readily available. Early methods for the synthesis of 3,5-dibromo-2-nitropyridine involved the oxidation of 2-amino-5-bromopyridine, followed by nitration. smolecule.com

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques Applied to 2,3-Dibromo-5-nitropyridine and Related Compounds

Spectroscopic analysis provides empirical data that is fundamental to confirming the identity and structural features of this compound. By examining the interaction of the molecule with electromagnetic radiation, specific characteristics of its bonds and functional groups can be determined.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of nitropyridine derivatives, FT-IR spectra reveal characteristic absorption bands corresponding to the vibrations of the nitro (NO₂) group, the carbon-bromine (C-Br) bonds, and the pyridine (B92270) ring itself.

For brominated nitropyridines, the most prominent peaks are associated with the nitro group. The asymmetric stretching vibration of the NO₂ group typically appears in the range of 1520–1550 cm⁻¹, while the symmetric stretch is observed around 1350 cm⁻¹. The presence of the N-O bond in related N-oxide compounds is confirmed by a strong band near 1260 cm⁻¹. The C-N stretching vibrations within the pyridine ring are generally found in the 1382-1266 cm⁻¹ region. core.ac.uk Aromatic C–H stretching modes are observed above 3000 cm⁻¹, although their intensity can be weak depending on the substitution pattern. core.ac.uk The C-Br stretching vibrations are typically found at lower wavenumbers, often around 750 cm⁻¹.

Table 1: Typical FT-IR Vibrational Frequencies for Substituted Nitropyridines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | References |

| Aromatic C-H Stretch | 3060 - 3090 | core.ac.uk |

| Asymmetric NO₂ Stretch | 1520 - 1550 | |

| Symmetric NO₂ Stretch | ~1350 | |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | core.ac.uk |

| C-N Stretch | 1382 - 1266 | core.ac.uk |

| C-Br Stretch | ~750 |

This table presents typical data for related compounds, as specific experimental data for this compound was not available in the search results.

Complementary to FT-IR, FT-Raman spectroscopy provides information on molecular vibrations, but is based on the scattering of light. It is particularly useful for analyzing symmetric non-polar bonds. Studies on related compounds like 5-bromo-2-nitropyridine (B47719) have utilized FT-Raman alongside FT-IR to achieve a complete vibrational assignment. chemchart.comresearchgate.net In these studies, the vibrational modes are assigned by comparing the experimental FT-IR and FT-Raman spectra with theoretical results from quantum chemical calculations. researchgate.net For substituted pyridines, aromatic C-H stretching vibrations are typically observed between 3063 and 3089 cm⁻¹ in the FT-Raman spectrum. core.ac.uk The symmetric stretching of the nitro group also gives a strong Raman signal.

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The chemical shifts of the protons in the pyridine ring are highly influenced by the electronic effects of the substituents. The electron-withdrawing nitro group and bromine atoms deshield the ring protons, causing them to resonate at a lower field (higher ppm). In this compound, there are two protons on the pyridine ring. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at C6. The proton at the C6 position would also be a doublet. For structurally similar compounds like 2,4-Dibromo-5-nitropyridine, the two remaining protons appear as singlets in the aromatic region. chemicalbook.com In 3,5-Dibromo-4-nitropyridine-n-oxide, the deshielding effect of the nitro and N-oxide groups causes the protons at the 2 and 6 positions to resonate as a singlet between δ 8.5–9.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms directly attached to the electronegative bromine and nitrogen atoms, as well as the nitro group, are significantly deshielded. The carbon bearing the nitro group (C5) is expected to have a chemical shift around δ 150 ppm. The carbons attached to the bromine atoms (C2 and C3) and the nitrogen atom within the ring (C2 and C6) will also show characteristic downfield shifts. For example, in 3,5-Dibromo-4-nitropyridine-n-oxide, the carbon attached to the nitro group appears at δ 150 ppm, while the N-oxide bearing carbon is observed around δ 140 ppm.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Rationale / Comparison Compounds | References |

| ¹H (C4-H) | 8.0 - 9.0 | Deshielded by adjacent Br and NO₂ groups. | |

| ¹H (C6-H) | 8.5 - 9.5 | Deshielded by ring N and NO₂ group. | |

| ¹³C (C2) | 140 - 150 | Attached to ring N and Br. | |

| ¹³C (C3) | 115 - 125 | Attached to Br. | |

| ¹³C (C4) | 135 - 145 | Influenced by adjacent Br and NO₂ groups. | |

| ¹³C (C5) | ~150 | Attached to NO₂ group. | |

| ¹³C (C6) | 150 - 160 | Attached to ring N. |

This table is predictive, based on data from structurally similar compounds, as direct experimental spectra for this compound were not available in the search results.

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of conjugated systems and heteroatoms. The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum. Nitroaromatic compounds typically exhibit absorption maxima (λmax) in the range of 300–350 nm. For related compounds like 3,5-Dibromo-4-nitropyridine-n-oxide, a π→π* transition is observed around 280 nm, with a weaker n→π* transition appearing near 350 nm, attributed to the conjugated nitro and N-oxide groups. The absorption of light in this region of the electromagnetic spectrum is what gives many nitroaromatic compounds a yellow color. msu.edu

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for complementing experimental data. They provide a theoretical framework for understanding the molecule's geometric structure, vibrational frequencies, and electronic properties.

DFT has become a standard computational method for studying substituted pyridines. researchgate.netnih.gov The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly employed to perform these calculations. researchgate.netresearchgate.netresearchgate.net

These computational studies allow for the prediction of several key molecular parameters:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. For instance, calculations on related molecules predict a planar pyridine ring.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and then compared with experimental FT-IR and FT-Raman spectra. This comparison helps to make definitive assignments for the observed vibrational bands. researchgate.netresearchgate.netresearchgate.net

Electronic Properties: DFT is used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.nettandfonline.com

The strong correlation typically found between DFT-calculated parameters and experimental spectroscopic results validates the accuracy of both the experimental measurements and the theoretical models employed. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies

Geometry Optimization and Molecular Equilibrium

The molecular equilibrium geometry of 2-Amino-3-bromo-5-nitropyridine (B103754) has been fully optimized using DFT/B3LYP methods. researchgate.net The optimization process calculates the most stable conformation of the molecule by finding the minimum energy state on the potential energy surface. This analysis provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and reactivity. The optimized structure is confirmed to be a true minimum by ensuring the absence of any imaginary frequencies in the vibrational calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

For 2-Amino-3-bromo-5-nitropyridine, a small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer, which is a characteristic feature of many nonlinear optical materials. researchgate.net The analysis of the HOMO-LUMO gap helps in predicting the sites of electrophilic and nucleophilic attack.

Table 1: FMO Properties of 2-Amino-3-bromo-5-nitropyridine

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

| Ionization Potential (I) | Data not available in search results |

| Electron Affinity (A) | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Potential (μ) | Data not available in search results |

| Global Hardness (η) | Data not available in search results |

| Global Softness (S) | 0.239 researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular and intermolecular bonding and interactions between atoms. It examines charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.net In 2-Amino-3-bromo-5-nitropyridine, NBO analysis reveals significant charge delocalization from the amino group and the bromine atom to the pyridine ring and the nitro group. These charge transfer interactions, particularly from filled donor NBOs to empty acceptor NBOs, stabilize the molecule and are a key factor in its nonlinear optical properties. researchgate.net The analysis quantifies the energy of these interactions, providing a deeper understanding of the electronic landscape within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. In 2-Amino-3-bromo-5-nitropyridine, these are typically located around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, usually found around the hydrogen atoms of the amino group.

Green regions denote neutral or zero potential areas.

The MEP map provides a clear picture of the molecule's reactive sites and potential for intermolecular interactions. researchgate.net

Non-Linear Optical (NLO) Properties

The nonlinear optical (NLO) behavior of 2-Amino-3-bromo-5-nitropyridine has been investigated through computational analysis of its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The presence of both electron-donating (amino) and electron-accepting (nitro) groups connected by a π-conjugated system (the pyridine ring) creates a strong intramolecular charge transfer character, which is a prerequisite for high NLO activity.

The computed values for 2-Amino-3-bromo-5-nitropyridine indicate that it is a promising candidate for NLO materials. researchgate.net

Table 2: Calculated NLO Properties of 2-Amino-3-bromo-5-nitropyridine

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 1.851 | Debye |

| Polarizability (α) | 1.723 x 10⁻²³ | esu |

The high value of β, combined with a non-zero dipole moment, strongly suggests that the molecule possesses significant second-order NLO characteristics. researchgate.net

Molecular Dynamics Simulations

While detailed molecular dynamics simulation studies for 2-Amino-3-bromo-5-nitropyridine were not found in the provided search results, this technique is generally employed to understand the stability of molecules in different environments, particularly for studying the stability of a ligand when docked into the active site of a protein. researchgate.net Such simulations can provide information on how the molecule behaves over time under specific conditions of temperature and pressure, revealing conformational changes and interaction stability. For 2-Amino-3-bromo-5-nitropyridine, docking studies have been performed to predict its binding affinity and orientation with proteins like Dihydrofolate synthase, indicating its potential biological activity. researchgate.net

Chemical Reactivity and Reaction Mechanisms

Substitution Reactions of 2,3-Dibromo-5-nitropyridine

Substitution reactions are the most prominent chemical transformations for this compound, with nucleophilic substitutions being far more common than electrophilic ones due to the electronic nature of the ring system.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine (B92270) ring, especially when substituted with electron-withdrawing groups like the nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This process involves the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govbris.ac.uk In this compound, the bromine atoms serve as excellent leaving groups in these reactions.

The bromine atoms at the C-2 and C-3 positions of this compound can be displaced by a variety of nucleophiles. The presence of the nitro group at the 5-position significantly activates the ring for such attacks.

Amines : Reactions with primary and secondary amines lead to the formation of the corresponding amino-substituted nitropyridines. These reactions are fundamental in building more complex molecules, often used as intermediates in medicinal chemistry. nih.govthieme-connect.de

Thiols : Thiolate anions are potent nucleophiles that readily displace the bromine atoms to form thioethers. tandfonline.com These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate from the thiol. Studies on related nitropyridines show that sulfur nucleophiles can selectively substitute a nitro group even in the presence of a halogen, but in the case of dihalo compounds, the halogens act as leaving groups. nih.gov

Alkoxides : Alkoxide nucleophiles, such as methoxide (B1231860) or ethoxide, can substitute the bromo groups to yield the corresponding alkoxy-pyridines. researchgate.net These reactions are typically performed in the corresponding alcohol as the solvent, with a base to generate the alkoxide.

Table 1: Examples of SNAr Reactions on Halogenated Nitropyridines

| Substrate | Nucleophile | Product Type | Conditions |

|---|---|---|---|

| 2-Chloro-5-nitropyridine (B43025) | Ethanol | 2-Ethoxy-5-nitropyridine | Faster than with 2-chloropyridine (B119429) due to nitro group activation. abertay.ac.uk |

| 2-Bromo-3-nitrothiophene | Amines (pyrrolidine, piperidine) | Amino-3-nitrothiophene | Occurs readily, kinetics studied in various solvents. nih.gov |

| 3,5-Dibromo-4-nitropyridine | Amines, Thiols, Alkoxides | Substituted 4-nitropyridines | Bromine atoms are substituted under mild conditions. |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. organic-chemistry.orgacs.org This reaction involves a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org The carbanion adds to an electrophilic position on the ring (typically ortho or para to a nitro group), forming a σ-adduct. Subsequent base-induced elimination of the leaving group from the carbanion and a proton from the ring restores aromaticity, resulting in the net substitution of a hydrogen atom. nih.govresearchgate.net

For this compound, the potential sites for VNS are the C-4 and C-6 positions. The reaction with a suitable carbanion, such as one derived from chloromethyl phenyl sulfone, in the presence of a strong base, could lead to alkylation at these positions. nih.gov Studies on 3-nitropyridine (B142982) derivatives confirm that VNS reactions proceed to form C-C bonds, offering a direct route to alkylated products. scispace.comdatapdf.com

Mechanism of Vicarious Nucleophilic Substitution:

Addition: A carbanion (Y-C⁻-LG) attacks the electron-deficient pyridine ring at a C-H position (e.g., C-4 or C-6).

Formation of Adduct: A Meisenheimer-type anionic adduct is formed.

Elimination: A base facilitates the β-elimination of H-LG, restoring the aromatic system. nih.gov

The nitro group at the 5-position exerts a profound influence on both the rate and the regioselectivity of SNAr reactions.

Reactivity: As a powerful electron-withdrawing group, the nitro group deactivates the ring towards electrophilic attack but strongly activates it towards nucleophilic attack. It does so by withdrawing electron density from the ring, making the carbon atoms more electrophilic and by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. abertay.ac.ukthieme-connect.com The stabilization is most effective when the negative charge can be delocalized onto the oxygen atoms of the nitro group, which occurs when the nucleophile attacks positions ortho or para to the nitro group.

Regioselectivity: In this compound, the nitro group is at C-5. Nucleophilic attack at C-2 is para-like to the nitro group, and attack at C-6 is ortho-like. Attack at C-3 is meta-like. The negative charge of the intermediate formed upon attack at C-2 can be delocalized onto the nitro group, leading to significant stabilization. Attack at C-3 does not allow for such direct resonance stabilization by the nitro group. thieme-connect.com Consequently, nucleophilic substitution is strongly favored at the C-2 position over the C-3 position. The bromine atom at C-2 is significantly more labile than the one at C-3.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Relationship to Nitro Group (at C-5) | Stabilization of Intermediate | Expected Reactivity |

|---|---|---|---|

| C-2 | para | High (resonance with NO₂) | High |

| C-3 | meta | Low (no direct resonance with NO₂) | Low |

| C-4 (VNS) | meta | Low (no direct resonance with NO₂) | Moderate (activated by N and NO₂) |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally difficult. The ring nitrogen is electron-withdrawing, making the ring less nucleophilic than benzene. uomustansiriyah.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion. This further deactivates the ring towards attack by an electrophile. uomustansiriyah.edu.iq

For this compound, the barriers to electrophilic aromatic substitution are exceptionally high. The molecule possesses three strong deactivating groups: the pyridine nitrogen, the nitro group, and two bromo substituents.

Deactivation: The cumulative electron-withdrawing effects of the N-atom, the NO₂ group, and the two Br atoms make the ring extremely electron-poor and thus highly resistant to attack by electrophiles. uomustansiriyah.edu.iqlibretexts.org

Harsh Conditions: Any potential electrophilic substitution would necessitate extremely harsh reaction conditions, such as high temperatures and the use of very strong acids or super-electrophiles, which may lead to decomposition of the starting material. uomustansiriyah.edu.iq

Directing Effects: If a reaction were to occur, the position of attack would be governed by the directing effects of the existing substituents. The pyridine nitrogen and the nitro group are meta-directors, while the bromine atoms are ortho-, para-directors. In this case, the only available positions are C-4 and C-6. Both positions are meta to the C-5 nitro group and ortho/para to the bromine atoms. However, the overwhelming deactivation of the ring makes such reactions practically unfeasible under standard laboratory conditions. uomustansiriyah.edu.iqlibretexts.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms at the C2 and C3 positions of this compound serve as excellent handles for such transformations, allowing for the introduction of a wide array of substituents. The differing electronic environments of the C2 and C3 positions can potentially allow for site-selective reactions.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is one of the most versatile methods for creating C-C bonds, particularly for biaryl synthesis. nih.gov For polyhalogenated pyridines, this reaction can be performed selectively. Studies on 2,3,5-trichloropyridine (B95902) have shown that the Suzuki coupling with arylboronic acids occurs regioselectively at the C2 position, which is most activated towards oxidative addition by the palladium catalyst. nih.gov A similar selectivity would be expected for this compound, with the C2-Br bond being more reactive than the C3-Br bond.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The reaction conditions typically involve a palladium catalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system, which can include aqueous media. nih.govnih.gov

Table of Suzuki-Miyaura Coupling Examples on Halogenated Pyridines:

| Halopyridine Substrate | Boronic Acid | Catalyst | Product | Yield | Reference |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | 3,5-Dichloro-2-phenylpyridine | 91% | nih.gov |

| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 88% | nih.gov |

| 2-Bromo-5-nitropyridine (B18158) | (Boc-piperazin-1-ylmethyl)phenylboronic acid pinacol (B44631) ester | Not Specified | Boc-protected (piperazin-1-ylmethyl)(5-nitropyridin-2-yl)benzene | N/A | researchgate.net |

| Methyl 6-amino-5-bromopyridine-2-carboxylate | 2,4,5-Trichlorophenylboronic acid | Pd(PtBu₃) | Methyl 6-amino-5-(2,4,5-trichlorophenyl)pyridine-2-carboxylate | High | researchgate.net |

The Sonogashira coupling provides a direct route to synthesize substituted alkynylpyridines by reacting a halo-pyridine with a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orggold-chemistry.org

Specifically, 2-bromo-5-nitropyridine has been shown to undergo Sonogashira coupling to produce various 2-ethynyl-5-nitropyridines. researchgate.net These products are valuable intermediates that can be further transformed, for example, through hydration to yield acetylpyridines. researchgate.net The reaction tolerates a range of functional groups on the terminal alkyne. researchgate.net The general reactivity order for the halide is I > Br > Cl. nrochemistry.com

Table of Sonogashira Coupling with 2-Bromo-5-nitropyridine:

| Alkyne | Catalyst / Co-catalyst | Product | Reference |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 5-Nitro-2-(trimethylsilylethynyl)pyridine | researchgate.net |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 5-Nitro-2-(phenylethynyl)pyridine | researchgate.net |

| Prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ / CuI | 3-(5-Nitropyridin-2-yl)prop-2-yn-1-ol | researchgate.net |

| 2-Methylbut-3-yn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | 4-(5-Nitropyridin-2-yl)-2-methylbut-3-yn-2-ol | researchgate.net |

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an aryl or vinyl halide with an olefin in the presence of a base. organic-chemistry.org This reaction provides a powerful method for C-C bond formation and the introduction of alkenyl groups onto the pyridine ring.

Studies on dibromopyridines have demonstrated the feasibility of double Heck cross-coupling reactions. For example, 2,3-dibromopyridine (B49186) reacts with various olefins to yield the corresponding dialkenylpyridines. researchgate.net It is anticipated that this compound would undergo similar reactions, potentially with selectivity for the more reactive C2 position under controlled conditions. The mechanism involves oxidative addition of palladium to the C-Br bond, migratory insertion of the olefin, and subsequent β-hydride elimination to release the product. wikipedia.org

Table of Heck Reaction Examples with Dibromopyridines:

| Dibromopyridine | Olefin | Catalyst System | Product Type | Reference |

| 2,3-Dibromopyridine | Styrene | Pd(OAc)₂, P(o-tol)₃ | 2,3-Distyrylpyridine | researchgate.net |

| 2,3-Dibromopyridine | n-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Di(n-butyl) 3,3'-(pyridine-2,3-diyl)diacrylate | researchgate.net |

| 3,5-Dibromopyridine (B18299) | Styrene | Pd(OAc)₂, P(o-tol)₃ | 3,5-Distyrylpyridine | researchgate.net |

Ring Transformation and Rearrangement Reactions

Ring transformation reactions are powerful synthetic strategies where one heterocyclic ring is converted into another. Nitropyridines can serve as precursors in such transformations. For instance, 1-methyl-3,5-dinitro-2-pyridone, an electron-deficient pyridone, undergoes a three-component ring transformation (TCRT) with ketones and ammonia (B1221849) to afford various substituted nitropyridines. nih.govencyclopedia.pub This reaction proceeds via nucleophilic addition, ring-opening, and subsequent recyclization. nih.gov

While direct ring transformations starting from this compound are not extensively documented, the reactivity of the nitropyridine core suggests its potential involvement in such processes under specific conditions. For example, the rearrangement of 3-nitropyridinium salts, formed by N-alkylation, can lead to the formation of nitropyrrole structures upon treatment with a nucleophile like an amine. researchgate.net Additionally, related 3-nitropyridine derivatives have been used to synthesize isoxazolo[4,5-b]pyridines, which can then undergo base-promoted rearrangements. beilstein-journals.org These examples highlight the latent reactivity of the nitropyridine scaffold towards skeletal reorganization.

Pyridine to Pyrrole (B145914) Rearrangements

Comprehensive searches of chemical literature and reaction databases did not yield specific examples or detailed mechanistic studies of the direct rearrangement of this compound into a pyrrole derivative. While rearrangements of other substituted pyridinium salts and pyridine N-oxides to pyrroles are documented, these transformations typically require specific functionalities or reaction conditions not directly applicable to or reported for this compound. wikipedia.orge-bookshelf.deresearchgate.netscribd.com

The conversion of a pyridine ring to a pyrrole ring is a complex transformation that often involves intermediates such as azirines or open-chain species. rsc.org For instance, the Ciamician–Dennstedt rearrangement involves the ring expansion of pyrrole to a pyridine derivative, the reverse of the process . wikipedia.org Other known pyridine-to-pyrrole conversions, such as those starting from 3-amino-5-nitropyridinium salts, proceed via nucleophilic attack, ring-opening, and subsequent recyclization, a pathway for which this compound is not a reported substrate. e-bookshelf.de

The high degree of halogenation and the presence of a deactivating nitro group on the this compound ring system make it more susceptible to nucleophilic aromatic substitution (SNAr) reactions at the halogenated positions rather than the skeletal rearrangements required for pyrrole formation. libretexts.orgmasterorganicchemistry.comyoutube.com The electron-deficient nature of the pyridine ring, enhanced by the nitro group, favors attack by nucleophiles at the positions ortho and para to the nitro group (the C-2 and C-6 positions), leading to substitution of the bromo groups. youtube.com

Rearrangements to Imidazo[1,2-a]pyridines and Indoles

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related three-carbon synthon. rsc.orgsci-hub.seorganic-chemistry.org This pathway requires a primary amino group at the C-2 position of the pyridine ring to initiate the cyclization sequence.

In the case of this compound, the starting material lacks the necessary 2-amino functionality. The primary reactivity of this compound involves nucleophilic substitution of the bromine atoms. A plausible, albeit undocumented, route to an imidazo[1,2-a]pyridine derivative would first require the selective substitution of the C-2 bromine with an amino group. This would transform the substrate into a 2-amino-3-bromo-5-nitropyridine (B103754) intermediate, which could then potentially undergo cyclization with a suitable partner. However, literature specifically detailing this multi-step rearrangement pathway starting from this compound is not available.

Similarly, the formation of indoles from pyridine precursors is not a common transformation. Indole (B1671886) syntheses, such as the Larock, Fischer, or Bartoli methods, typically start from aniline (B41778) derivatives or other benzene-based precursors, not pyridines. nih.govorganic-chemistry.orgbeilstein-journals.org A recent development has shown the synthesis of a diaza-indole derivative from a nitropyridine compound, but the starting material and reaction are structurally distinct from what would be required for this compound. nih.gov The conversion of this compound to an indole would necessitate a significant and complex skeletal rearrangement involving ring-opening and recyclization, for which no precedent has been found in the surveyed literature.

The potential for this compound to serve as a precursor for these fused heterocyclic systems is therefore hypothetical and would require a multi-step synthetic sequence initiating with a nucleophilic substitution to install the requisite functional groups for subsequent cyclization and rearrangement. Direct, one-pot rearrangements of this compound to either imidazo[1,2-a]pyridines or indoles have not been reported.

Synthetic Applications in Complex Molecule Synthesis

2,3-Dibromo-5-nitropyridine as a Building Block in Organic Synthesis

This compound serves as a foundational building block, or synthon, for the construction of more complex, polyfunctional heterocyclic molecules. The pyridine (B92270) core, substituted with two bromine atoms and an electron-withdrawing nitro group, possesses distinct sites for chemical modification. This unique arrangement of functional groups enhances its reactivity, making it an essential intermediate for chemists. netascientific.comchemimpex.com The bromine atoms are susceptible to displacement through nucleophilic aromatic substitution and can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. smolecule.com This reactivity allows for the sequential and regioselective introduction of diverse substituents, enabling the synthesis of a broad spectrum of pyridine derivatives tailored for specific applications in pharmaceuticals, agrochemicals, and materials science. netascientific.comsmolecule.cominnospk.com

The presence of the nitro group significantly influences the reactivity of the pyridine ring, activating the positions ortho and para to it for nucleophilic attack. This electronic effect, combined with the leaving group potential of the bromine atoms, facilitates a wide range of chemical transformations. Consequently, researchers utilize this compound as a key intermediate to create molecules with specific, desired properties for various advanced applications. chemimpex.com

Synthesis of Biologically Active Compounds and Potential Pharmaceuticals

Nitropyridines, including this compound, are recognized as crucial precursors in the synthesis of a multitude of biologically active compounds and potential pharmaceutical agents. mdpi.comnih.gov The functional groups on the nitropyridine scaffold can be readily converted into other functionalities, providing access to a wide range of mono- and polynuclear heterocyclic systems. mdpi.comnih.gov This versatility has been exploited in the development of novel compounds with significant therapeutic potential. For instance, the general class of nitropyridines serves as starting materials for molecules targeting a variety of diseases. mdpi.comnih.gov

The nitropyridine framework is a privileged structure in medicinal chemistry, serving as a precursor for compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov

Antitumor Activity: Researchers have synthesized potent anticancer agents starting from nitropyridine derivatives. For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been developed from 2-amino-5-nitropyridine. mdpi.comnih.gov In other work, 2,6-dichloro-3-nitropyridine (B41883) has been used as a key intermediate in the synthesis of potent kinase inhibitors, a major class of anticancer drugs. nih.gov The ability to perform selective substitutions on the pyridine ring allows for the fine-tuning of the molecule's structure to optimize its interaction with biological targets like kinases or other proteins involved in cancer progression. nih.gov

Antiviral Activity: The synthesis of novel diarylpyridinamines (DAPAs) as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been achieved using 2,6-dichloro-3-nitropyridine as a starting material. nih.gov The nitro group in these intermediates is a key feature, which is later reduced to an amino group in the final active compounds. nih.gov This demonstrates the utility of the nitro functionality as a masked amine, crucial for the biological activity of the target molecule.

Anti-neurodegenerative Activity: While direct synthesis from this compound is less commonly documented, nitropyridines in general are precursors to heterocyclic systems used in the development of agents for neurodegenerative diseases. mdpi.comnih.gov For example, indole-based compounds, which can be synthesized from functionalized pyridines, are extensively studied as potential treatments for conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com These compounds often target cholinesterases or protein aggregation, key pathological features of neurodegenerative disorders. nih.gov

Examples of Bioactive Compounds Derived from Nitropyridine Precursors

| Precursor | Derived Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Diarylpyridinamines (DAPAs) | Antiviral (HIV-1 NNRTIs) | nih.gov |

| 2-Amino-5-nitropyridine | Nitropyridine-linked thiazolidinones | Anticancer | mdpi.comnih.gov |

| 2,6-Dichloro-3-nitropyridine | Kinase Inhibitors | Anticancer | nih.gov |

| General Nitropyridines | Indoles / Azaindoles | Anti-neurodegenerative | mdpi.comnih.govnih.gov |

The structural framework of this compound is ideally suited for the synthesis of fused heterocyclic systems like azaindoles and imidazopyridines, which are important scaffolds in medicinal chemistry.

Azaindoles: Several established synthetic strategies for azaindoles utilize substituted halonitropyridines. The Bartoli indole (B1671886) synthesis, for example, has been successfully applied to prepare a 7-bromo-6-azaindole intermediate from 2-bromo-3-nitropyridine (B22996) using vinylmagnesium bromide. atlanchimpharma.com Another powerful method is the Sonogashira cross-coupling reaction. This reaction, when applied to precursors like 2-amino-3-iodo-5-nitropyridine, followed by a copper-mediated cyclization, yields 5-nitro-7-azaindole. nih.gov These examples highlight how the specific arrangement of halo and nitro groups on the pyridine ring can direct the formation of the fused indole ring system.

Synthetic Routes to Azaindoles from Nitropyridines

| Synthetic Method | Nitropyridine Precursor | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Bartoli Indole Synthesis | 2-Bromo-3-nitropyridine | Vinylmagnesium bromide | 7-Bromo-6-azaindole | atlanchimpharma.com |

| Sonogashira Coupling / Cyclization | 2-Amino-3-iodo-5-nitropyridine | TMSA, Pd catalyst, CuI | 5-Nitro-7-azaindole | nih.gov |

| Suzuki-Miyaura Coupling / Cyclization | Chloroamino-N-heterocycles | (2-Ethoxyvinyl)borolane, Acetic acid | Aza- and diazaindoles | organic-chemistry.org |

Imidazopyridines: Imidazopyridines are another class of bicyclic heterocycles with significant biological activity, including antibacterial properties. jst.go.jp The synthesis of these compounds often starts from aminopyridines, which can be readily prepared from nitropyridines via reduction. For example, reduction of the nitro group of this compound would yield 5-bromo-2,3-diaminopyridine, a prime candidate for cyclization reactions with various reagents to form the imidazo[1,2-a]pyridine (B132010) core.

Applications in Agrochemicals and Dyes

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and dye synthesis.

Agrochemicals: Closely related compounds like 3,5-dibromo-2-nitropyridine (B110528) and 2,5-dibromo-3-nitropyridine (B98540) are utilized in the formulation of agrochemicals, serving as precursors for effective pesticides and herbicides. chemimpex.comchemimpex.com The unique chemical structure provided by the dibromo-nitro-substituted pyridine ring can impart enhanced stability and efficacy to crop protection agents. chemimpex.com The reactivity of this compound makes it a suitable candidate for developing new agrochemical agents with potentially improved performance and environmental profiles. chemimpex.com

Dyes: Pyridine derivatives are a known class of heterocyclic compounds used in the synthesis of dyes. mdpi.comresearchgate.net The this compound molecule contains both a chromophore (the nitro group) and auxochromic groups (the bromine atoms), which are key components in the structure of many dye molecules. Its structure is analogous to compounds like 2,6-dibromo-4-nitroaniline, which is used to prepare azo dyes. mdpi.com This suggests that this compound could serve as a valuable intermediate for creating novel heterocyclic dyes for various applications, from textiles to advanced materials. researchgate.netbuyersguidechem.com

Synthesis of Radiolabeled Compounds for Imaging (e.g., PET Tracers)

A significant modern application of nitropyridine derivatives is in the synthesis of radiolabeled compounds for medical imaging techniques, particularly Positron Emission Tomography (PET). mdpi.comnih.gov PET tracers are used to study and diagnose pathological conditions in vivo. google.com

The 2-nitropyridine (B88261) moiety is particularly useful for radiolabeling with the positron-emitting isotope Fluorine-18 ([¹⁸F]). acs.org The synthesis of PET tracers often involves a late-stage introduction of the radioisotope. The nitro group in a 2-nitropyridine system can be displaced by [¹⁸F]fluoride in a nucleophilic aromatic substitution reaction, a process known as [¹⁸F]fluoro-denitration. acs.org This makes this compound an excellent precursor for developing novel [¹⁸F]-labeled PET tracers. These tracers can be designed to bind to specific biological targets, such as tau aggregates in the brains of patients with Alzheimer's disease, allowing for non-invasive diagnosis and monitoring of disease progression. google.comacs.org

Mechanistic Insights and Theoretical Studies of Reactivity

Detailed Reaction Mechanisms of Substitution and Coupling Reactions

The presence of two halogen atoms and a strong electron-withdrawing group on the pyridine (B92270) ring makes 2,3-dibromo-5-nitropyridine a versatile substrate for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Meisenheimer Complex Formation in SNAr

Nucleophilic aromatic substitution (SNAr) reactions involving this compound typically proceed through a stepwise mechanism involving the formation of a Meisenheimer complex. frontiersin.orgwikipedia.org This intermediate is a negatively charged σ-adduct formed by the attack of a nucleophile on the electron-deficient aromatic ring. wikipedia.orgresearchgate.net The strong electron-withdrawing nitro group plays a pivotal role in stabilizing this anionic intermediate by delocalizing the negative charge. wikipedia.org

Transition State Analysis in Cross-Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the mechanism involves a series of steps including oxidative addition, transmetalation, and reductive elimination. semanticscholar.orgpku.edu.cn For substrates like this compound, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often a critical, rate-determining step. semanticscholar.org

Theoretical studies and experimental data have provided insights into the transition state of this process. For instance, in the oxidative addition to Pd(PCy3)2, a unified reactivity scale has been developed using 2-bromo-5-nitropyridine (B18158) as a reference point (ΔG‡OA = 0 kJ mol−1). semanticscholar.orgrsc.orgsemanticscholar.org The transition state can be either 3-centered and relatively non-polar or a more polarized structure resembling the mechanism of nucleophilic aromatic substitution. rsc.org The nature of the leaving group and the electronic properties of the pyridine ring significantly influence the energy and structure of this transition state. rsc.org

Electronic Effects of Substituents on Reactivity

The electronic properties of the nitro and bromo substituents are the primary drivers of the reactivity of this compound.

Electron-Withdrawing Nature of the Nitro Group

The nitro group (–NO2) is a potent electron-withdrawing group, a property that profoundly influences the reactivity of the pyridine ring. alchempharmtech.comalchempharmtech.com This strong electron-withdrawing effect, operating through both inductive and resonance effects, deactivates the ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution. alchempharmtech.comrsc.org The nitro group's ability to stabilize negative charge is crucial for facilitating SNAr reactions by lowering the activation energy for the formation of the Meisenheimer complex. rsc.org This activation is most pronounced at the positions ortho and para to the nitro group.

Role of Halogen Atoms as Leaving Groups

The two bromine atoms in this compound serve as excellent leaving groups in both nucleophilic substitution and cross-coupling reactions. rsc.org Their ability to depart is enhanced by the electron-withdrawing nature of the nitro group, which polarizes the C-Br bonds and stabilizes the transition states of these reactions. rsc.org In cross-coupling reactions, the relative reactivity of C-Br bonds compared to other carbon-halogen or carbon-triflate bonds is a key consideration for selective functionalization. rsc.org The strength of the C-X bond and the stability of the resulting halide anion are important factors, with C-Br bonds generally being more reactive than C-Cl bonds in oxidative addition to palladium. rsc.org

Steric Effects and Regioselectivity

While electronic effects are dominant, steric factors also play a significant role in determining the regioselectivity of reactions involving this compound. wikipedia.orgresearchgate.net The spatial arrangement of the bulky bromine atoms and the nitro group can hinder the approach of nucleophiles or catalysts to certain positions on the pyridine ring. wikipedia.org

In SNAr reactions, nucleophilic attack is generally favored at the position that minimizes steric hindrance while maximizing electronic activation. For this compound, the C2 and C6 positions are electronically activated by the C5-nitro group. However, the bromine at C3 can sterically hinder attack at C2.

In cross-coupling reactions, the regioselectivity is a result of a complex interplay between electronic activation, steric hindrance around the C-Br bonds, and the specific catalyst system employed. nih.gov For instance, in the regioselective Stille coupling of 3,5-dibromo-2-pyrone, a related dihalogenated heterocycle, the choice of catalyst and reaction conditions allows for selective functionalization at one of the C-Br positions. nih.gov Similar principles of regiocontrol apply to this compound, where the differential reactivity of the two C-Br bonds can be exploited for stepwise functionalization. acs.org

Advanced Topics in 2,3 Dibromo 5 Nitropyridine Chemistry

Catalyst Development for Selective Functionalization

The selective functionalization of 2,3-Dibromo-5-nitropyridine is a key challenge, primarily revolving around differentiating the two bromine substituents at the C-2 and C-3 positions. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. rsc.orguni-rostock.de

The inherent electronic properties of the pyridine (B92270) ring, influenced by the nitrogen atom and the nitro group, render the C-2 and C-4 positions more electrophilic. nih.gov Consequently, in 2,3-dihalopyridines, oxidative addition of a palladium catalyst is generally favored at the C-2 position, which is alpha to the nitrogen. nih.gov However, the development of highly selective catalysts and reaction conditions allows for the controlled functionalization at either position.

Research into catalyst systems has focused on the fine-tuning of palladium precatalysts and their associated ligands. The choice of ligand is crucial as it modulates the steric and electronic environment of the palladium center, thereby influencing the site of oxidative addition. nih.gov For instance, in related polyhalogenated systems, bulky phosphine (B1218219) ligands like RuPhos and BrettPhos have been successfully employed to control selectivity in C-N cross-coupling reactions. nih.gov

A quantitative reactivity model for oxidative addition to palladium has been developed to predict reaction rates and selectivity in cross-coupling reactions. rsc.org This model can forecast the relative free energies of activation for the cleavage of different C-X bonds, guiding the rational design of synthetic strategies for regioselective couplings. rsc.org For di-substituted substrates, such models can predict the major coupling site, even when the electronic and steric environments of the two sites are very similar. rsc.org

Substituted 5-nitro-2-ethynylpyridines have been synthesized via the Sonogashira reaction, a palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes, demonstrating the utility of this approach for functionalization at the C-2 position. researchgate.net

Table 1: Examples of Catalytic Systems for Selective Functionalization of Halogenated Pyridines

| Substrate | Catalyst/Ligand | Reaction Type | Selectivity | Reference |

| 2,3-Dibromopyridine (B49186) | Pd(OAc)₂, SPhos | Suzuki-Miyaura | Site-selective C-C coupling | uni-rostock.de |

| 3-Halo-2-aminopyridines | RuPhos/BrettPhos Precatalysts | C-N Cross-Coupling | High efficiency for N-alkylation/arylation | nih.gov |

| 2-Bromo-5-nitropyridine | Pd(PCy₃)₂ | Oxidative Addition | Used as a reference substrate in reactivity models | rsc.org |

| 2-Bromo-5-nitropyridine | Not specified | Sonogashira Coupling | Functionalization at C-2 | researchgate.net |

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, has emerged as a revolutionary technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions that are hazardous, require precise temperature control, or involve unstable intermediates. spirochem.comnih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for superior control over parameters like temperature, pressure, and reaction time, which leads to improved safety, reproducibility, and scalability. spirochem.comuni-hannover.de

The synthesis and functionalization of highly reactive compounds like halogenated nitropyridines can benefit immensely from flow chemistry. researchgate.net For example, organometallic reactions, such as lithiation, often require cryogenic temperatures and rapid quenching to avoid side reactions. In a continuous flow setup, these conditions can be precisely maintained, and unstable intermediates can be generated and immediately reacted in a subsequent step. beilstein-journals.org

A notable application relevant to this compound is the continuous-flow lithiation of 2,3-dihalopyridines using lithium diisopropylamide (LDA). researchgate.net Researchers have demonstrated that by carefully controlling the temperature and residence time, it is possible to achieve either selective ortho-deprotolithiation or a "halogen dance" phenomenon, where a lithium-halogen exchange triggers isomerization. researchgate.net This level of control would be invaluable for the selective functionalization of this compound, potentially allowing for divergent synthesis pathways from a single starting material.

Furthermore, flow chemistry is well-suited for multi-step syntheses where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each stage. d-nb.infoalmacgroup.com This "telescoping" of reactions can dramatically reduce manufacturing time and waste. almacgroup.com The development of a continuous flow process for this compound or its derivatives would align with the pharmaceutical industry's move towards more efficient and safer manufacturing protocols. d-nb.info

Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis

| Feature | Benefit | Relevance to this compound | Reference |

| Precise Temperature Control | Enables safe handling of exothermic reactions and use of thermally unstable intermediates. | Crucial for controlling selective lithiation and other organometallic reactions. | researchgate.netbeilstein-journals.org |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or explosive intermediates. | Important when working with nitrated compounds and potent reagents like organolithiums. | spirochem.comnih.gov |

| Scalability | Production can be increased by running the system for longer periods, avoiding the challenges of batch scale-up. | Facilitates transition from laboratory-scale research to industrial production. | spirochem.comuni-hannover.de |

| Process Automation | Allows for high reproducibility and integration of in-line analysis and purification. | Ensures consistent product quality and efficient process optimization. | d-nb.info |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comathensjournals.gr The synthesis of complex molecules like this compound traditionally involves multi-step procedures with harsh reagents and significant waste production. researchgate.net Modern research focuses on developing more sustainable alternatives.

One key green chemistry strategy is the use of multicomponent reactions (MCRs) , where multiple starting materials react in a single step to form a complex product, incorporating most or all of the atoms from the reactants. bohrium.com This approach improves atom economy and reduces the number of synthetic steps and purification processes. Methods for the multicomponent synthesis of substituted 5-nitropyridines have been developed, offering a more sustainable route to this class of compounds. bohrium.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov A microwave-based, catalyst-free method has been developed for the synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines, showcasing a sustainable approach that could be adapted for derivatizing nitropyridines. nih.gov

The development of catalyst-free reactions or the use of reusable, non-toxic catalysts is a central theme in green chemistry. researchgate.netresearchgate.net For instance, catalyst-free oxidation of pyridine derivatives to their corresponding N-oxides has been achieved under mild, solvent-free conditions. researchgate.net Exploring such catalyst-free options for the synthesis or modification of this compound could significantly improve its environmental footprint.

Furthermore, the choice of solvents and reagents is critical. The principles of green chemistry encourage the use of safer solvents or, ideally, solvent-free conditions. researchgate.net The development of synthetic methods for nitropyridines that utilize water or other benign solvents, or are performed neat, represents a significant step towards sustainability. The use of solid ammonium (B1175870) acetate (B1210297) instead of ammonia (B1221849) gas as a nitrogen source in the synthesis of 3-substituted 5-nitropyridines is an example of a more practical and user-friendly "green" modification. acs.org

Advanced Characterization Beyond Basic Spectroscopy

While techniques like NMR and mass spectrometry are routine for confirming the identity of this compound, a deeper understanding of its three-dimensional structure and intermolecular interactions requires more advanced characterization methods.

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. carleton.edursc.org Such data is crucial for understanding the physical properties of a compound and for rationalizing its reactivity.

While a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related structures provides significant insight into its expected molecular geometry and packing. For example, the crystal structures of 2-chloro-5-nitropyridine (B43025) and 5-nitropyridine-2-sulfonic acid have been determined. nih.govsemanticscholar.org

In 2-chloro-5-nitropyridine, the molecule is planar, and adjacent molecules interact through a Cl···O contact of 3.068 Å, forming a chain-like structure in the crystal. nih.gov This suggests that similar halogen···oxygen interactions could be a key feature in the crystal packing of this compound, influencing its physical properties. The detailed crystallographic data from these related compounds allows for a reliable estimation of the bond lengths and angles in the target molecule.

Table 3: Crystallographic Data for Related Nitropyridine Compounds

| Parameter | 2-Chloro-5-nitropyridine nih.gov | 5-Nitropyridine-2-sulfonic acid hydrate (B1144303) semanticscholar.org | 2-Chloro-5-methyl-3-nitropyridine iucr.org |

| Formula | C₅H₃ClN₂O₂ | C₅H₄N₂O₅S·H₂O | C₆H₅ClN₂O₂ |

| Crystal System | Triclinic | Orthorhombic | Orthorhombic |

| Space Group | P-1 | P2₁2₁2₁ | Pna2₁ |

| a (Å) | 3.7599 (8) | 6.9651 (4) | 21.435 (6) |

| b (Å) | 5.8641 (13) | 10.1328 (6) | 8.151 (2) |

| c (Å) | 7.0189 (15) | 11.8650 (7) | 8.494 (2) |

| α (°) ** | 84.687 (3) | 90 | 90 |

| β (°) | 89.668 (3) | 90 | 90 |

| γ (°) | 76.020 (3) | 90 | 90 |

| Volume (ų) ** | 149.50 (6) | 836.30 (8) | 1484.0 (7) |

| Temperature (K) | 100 | 150 | 298 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-dibromo-5-nitropyridine, and how can intermediates be characterized?

- Methodology : Use halogenation of 5-nitropyridine derivatives. Bromination of 3-nitro-5-bromopyridine precursors under controlled conditions (e.g., using Br₂ in H₂SO₄) can yield the target compound. Intermediate purity should be verified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Key Considerations : Monitor reaction temperature to avoid over-bromination or decomposition. Characterize intermediates (e.g., 3-bromo-5-nitropyridine) via melting point analysis (mp 137–141°C) and mass spectrometry (MS) .

Q. How should researchers handle this compound safely in the lab?

- Safety Protocol :

- Wear self-contained breathing apparatus (SCBA), impervious gloves, and full protective gear to avoid inhalation, skin contact, or eye exposure .

- Prevent dust formation by working in a fume hood with increased ventilation.

- In case of spills, evacuate personnel, contain the material using inert absorbents, and dispose of waste according to hazardous chemical guidelines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns on the pyridine ring.

- IR Spectroscopy : Identify nitro (NO₂) stretching vibrations near 1520 cm and C-Br stretches around 650 cm.

- Mass Spectrometry : Confirm molecular weight (281.89 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Methodology :

- Employ hybrid functionals (e.g., B3LYP) with gradient corrections to model electron distribution and reaction pathways .

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group directs electrophilic substitution to the 4-position, while bromine atoms influence steric and electronic effects .

Q. How can crystallographic data resolve contradictions in reported melting points for this compound?

- Methodology :

- Use single-crystal X-ray diffraction (SHELX software) to determine molecular packing and polymorphism .

- Analyze thermal stability via differential scanning calorimetry (DSC). For instance, discrepancies in mp (137–141°C vs. 145–147°C) may arise from impurities or solvent inclusion .

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions?

- Methodology :

- Conduct kinetic studies under Suzuki-Miyaura conditions (Pd catalysts, varying bases). Monitor regioselectivity using HPLC-MS.

- Compare with computational models (DFT) to assess whether steric hindrance from bromine or electronic effects dominate .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.